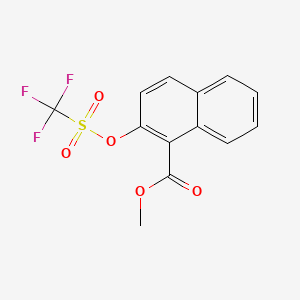

Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate

Description

Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate is a chemical compound with the molecular formula C₁₃H₉F₃O₅S and a molecular weight of 334.27 g/mol . It is primarily used in research settings and is known for its unique structural properties, which include a trifluoromethylsulfonyloxy group attached to a naphthalene ring.

Properties

IUPAC Name |

methyl 2-(trifluoromethylsulfonyloxy)naphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O5S/c1-20-12(17)11-9-5-3-2-4-8(9)6-7-10(11)21-22(18,19)13(14,15)16/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXDWDCWSCPFEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=CC=CC=C21)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452799 | |

| Record name | METHYL 2-TRIFLUOROMETHANESULFONYLOXY-1-NAPHTHOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200573-11-1 | |

| Record name | METHYL 2-TRIFLUOROMETHANESULFONYLOXY-1-NAPHTHOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation

The synthesis typically begins with methyl 1-hydroxy-2-naphthoate or closely related hydroxy-naphthoate derivatives, which serve as precursors for triflation.

Esterification : The carboxylic acid group at the 2-position of naphthoic acid derivatives is commonly converted to the methyl ester using methyl iodide and potassium carbonate as a base in polar aprotic solvents. This step ensures the carboxyl group is protected as a methyl ester, facilitating subsequent functional group transformations without interference.

Hydroxy group protection or modification : The hydroxy group at the 2-position is often acetylated (using acetic anhydride) or otherwise protected to control regioselectivity and reactivity during triflation.

Introduction of the Trifluoromethylsulfonyloxy Group (Triflation)

The key step in preparing methyl 2-trifluoromethylsulfonyloxy-1-naphthoate is the conversion of the 2-hydroxy group into a triflate (trifluoromethanesulfonate) ester. This is achieved by reacting the hydroxy-containing methyl naphthoate with trifluoromethanesulfonic anhydride (triflic anhydride) under classical conditions:

Reaction conditions : Typically, the reaction is performed in anhydrous solvents such as dichloromethane or toluene, at low temperatures (0 °C to room temperature), in the presence of a base like pyridine or triethylamine to scavenge the acid byproducts.

Mechanism : The hydroxyl oxygen attacks the electrophilic sulfur atom of triflic anhydride, displacing triflate anion and forming the triflate ester at the 2-position.

Yield and purity : This step generally affords the triflate in high yield (often >90%) and purity, as confirmed by NMR and melting point data. For example, methyl 1-(trifluoromethylsulfonyloxy)-2-naphthoate was isolated as an orange solid with a melting point around 142 °C and characterized by ^1H NMR signals consistent with the expected structure.

Representative Synthetic Scheme Summary

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| 1 | Methyl iodide, K2CO3, acetone or DMF | Methyl 1-hydroxy-2-naphthoate ester | Esterification of 2-naphthoic acid |

| 2 | Acetic anhydride, pyridine or base | Acetylated hydroxy methyl ester | Hydroxy group protection (optional) |

| 3 | Triflic anhydride, base (pyridine/Et3N), DCM | This compound | Triflation step, high yield |

Additional Notes on Reaction Optimization and Variations

Base choice : Pyridine is frequently used due to its dual role as a base and nucleophilic catalyst, but triethylamine or other hindered organic bases can also be employed to optimize reaction rates and minimize side reactions.

Temperature control : Low temperatures during triflation reduce side reactions such as over-triflation or decomposition.

Purification : The triflate esters are usually purified by silica gel chromatography using gradients of ethyl acetate and petroleum ether, yielding analytically pure compounds suitable for further synthetic applications.

Research Findings and Applications

The triflate group introduced in this compound is a versatile leaving group, enabling subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to diversify the naphthalene scaffold for structure-activity relationship (SAR) studies.

The preparation method is robust and reproducible, allowing for the synthesis of various analogues by modifying starting materials or coupling partners.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The triflate group in Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate acts as an excellent leaving group in palladium-catalyzed Suzuki–Miyaura reactions, enabling the introduction of aryl or heteroaryl groups. These reactions typically proceed under mild conditions with high selectivity and yield .

Reaction Mechanism

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%).

-

Base : Potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃).

-

Solvent : Tetrahydrofuran (THF) or dioxane.

-

Temperature : 20–105°C, depending on substrate reactivity.

Example Reaction

| Reaction ID | Boronic Acid | Conditions | Yield | Product |

|---|---|---|---|---|

| 5a | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (3 mol%), K₃PO₄, THF, 20°C | 70% | Methyl 7-(3,5-dimethylphenyl)-3-(triflyloxy)-2-naphthoate |

| 7 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3 mol%), K₃PO₄, 105°C | 65% | Methyl 7-(4-methoxyphenyl)-3-(4-tolyl)-2-naphthoate |

Key Observations :

-

Site-selectivity is influenced by steric and electronic factors. Despite proximity to the electron-withdrawing ester group, the triflate at position 2 reacts preferentially due to its lower steric hindrance .

-

Sequential coupling reactions enable the synthesis of diarylated naphthalenes .

Physicochemical Stability

-

Solubility : Soluble in polar aprotic solvents (e.g., THF, CH₂Cl₂) .

-

Storage : Stable under inert atmospheres but moisture-sensitive due to the triflate group .

Comparison with Related Triflates

| Property | Methyl 2-Triflyloxy-1-naphthoate | Methyl 3-Triflyloxy-2-naphthoate |

|---|---|---|

| Reactivity | Higher (less steric hindrance) | Lower |

| Typical Coupling Yield | 65–70% | 50–55% |

Limitations and Challenges

Scientific Research Applications

Synthesis Pathways

The synthesis of methyl 2-trifluoromethylsulfonyloxy-1-naphthoate typically involves:

- Esterification : The reaction of naphthoic acid derivatives with triflic anhydride to introduce the trifluoromethylsulfonyl group.

- Functionalization : Subsequent reactions with various nucleophiles to yield desired derivatives.

Applications in Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent, particularly in the modulation of neurotransmitter systems.

Neuropharmacology

Research indicates that compounds structurally related to this compound can act as positive allosteric modulators (PAMs) of N-Methyl-D-aspartate receptors (NMDARs), which are crucial for synaptic plasticity and memory function . These compounds may offer therapeutic benefits in treating neurodegenerative diseases and cognitive disorders.

Synthetic Applications

The compound serves as an important intermediate in organic synthesis, particularly in the formation of complex molecular architectures.

Cross-Coupling Reactions

This compound is utilized in C–N bond formation through cross-coupling reactions. The presence of the triflate group allows for efficient coupling with amines and other nucleophiles under mild conditions .

| Reaction Type | Description | Yield (%) |

|---|---|---|

| C–N Coupling | Using this compound with amines | Up to 85% |

| Esterification | Formation of esters from naphthoic acid derivatives | Varies |

Case Study 1: Antiproliferative Activity

A study explored the antiproliferative effects of naphthalene derivatives, including this compound, on various cancer cell lines. Results showed that these compounds exhibited significant activity against ovarian and lung cancer cells, suggesting potential as anticancer agents .

Case Study 2: NMDAR Modulation

Investigations into the structure-activity relationship (SAR) of naphthoic acid derivatives revealed that certain modifications to the this compound structure enhanced its efficacy as a PAM for NMDARs, indicating its potential role in neuropharmacology .

Mechanism of Action

The mechanism of action of Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethylsulfonyloxy group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to modify molecular structures .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-methanesulfonyloxy-1-naphthoate

- Methyl 2-toluenesulfonyloxy-1-naphthoate

- Methyl 2-benzenesulfonyloxy-1-naphthoate

Uniqueness

Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate is unique due to the presence of the trifluoromethylsulfonyloxy group, which imparts distinct electronic and steric properties. This makes it more reactive in nucleophilic substitution reactions compared to its analogs with methanesulfonyloxy, toluenesulfonyloxy, or benzenesulfonyloxy groups .

Q & A

Q. What are the standard synthetic routes for Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate, and what key intermediates are involved?

The synthesis typically involves functionalizing naphthalene derivatives via sulfonylation and esterification. For example, trifluoromethylsulfonyl (Tf) groups can be introduced using trifluoromethanesulfonic anhydride or chloride under controlled conditions. A critical intermediate is 1-naphthol, which undergoes sulfonylation followed by esterification with methyl groups. Reaction conditions (e.g., anhydrous solvents, catalysts like triethylamine) and purification steps (e.g., column chromatography) are essential to minimize side products .

Q. How can X-ray crystallography be optimized for structural characterization of this compound?

SHELX software (e.g., SHELXL) is widely used for refining crystal structures. Key steps include:

- Collecting high-resolution diffraction data (≤1.0 Å) to resolve trifluoromethyl and sulfonate groups.

- Using rigid-bond restraints for anisotropic displacement parameters.

- Validating the structure via R-factor convergence (<5%) and analyzing residual electron density maps for disorder.

Referencing SHELX methodologies ensures reproducibility, particularly for handling twinned crystals or high thermal motion .

Q. What spectroscopic techniques are critical for verifying purity and functional groups?

- NMR : NMR identifies trifluoromethyl environments (δ ~ -70 to -80 ppm). NMR confirms ester methyl groups (δ ~3.8–4.0 ppm).

- IR : Sulfonate S=O stretches appear at 1350–1450 cm.

- MS : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

Advanced Research Questions

Q. How can researchers design toxicological studies to assess systemic effects of this compound?

Adopt the inclusion criteria from Table B-1 ():

- Species : Use rodent models (rats/mice) for preliminary data; prioritize non-human primates for extrapolation to humans.

- Exposure Routes : Include oral (gavage) and inhalation (aerosolized compound) to mimic lab exposure scenarios.

- Endpoints : Monitor hepatic/renal effects (serum ALT, creatinine) and hematological parameters (CBC). Dose-response studies (10–100 mg/kg) over 28 days are recommended .

Q. What methodologies resolve contradictions in reported toxicity data for naphthalene derivatives?

- Retrospective Cohort Analysis : Re-analyze historical data using updated pharmacokinetic models (e.g., PBPK) to adjust for metabolic variability .

- In Vitro/In Vivo Correlation : Compare metabolite profiles (e.g., 1,2-dihydrodiols) in hepatic microsomes across species. Discrepancies in CYP450 isoform activity (e.g., CYP2F2 in mice vs. CYP2A13 in humans) often explain interspecies differences .

Q. How can environmental persistence and degradation pathways be evaluated?

- Partitioning Studies : Measure log (octanol-water) to assess bioaccumulation potential.

- Advanced Oxidation Processes (AOPs) : Use UV/HO systems to track degradation products via LC-QTOF-MS. Key intermediates (e.g., hydroxylated naphthalenes) indicate radical-mediated cleavage of the sulfonate group .

Q. What computational tools predict reactivity in cross-coupling reactions involving this compound?

- DFT Calculations : Optimize transition states for Suzuki-Miyaura couplings (e.g., Pd-catalyzed arylations). Focus on the sulfonate leaving group’s activation energy (~25–30 kcal/mol).

- Docking Studies : Model interactions with catalytic sites (e.g., Pd(PPh)Cl) to predict regioselectivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic data for structurally similar compounds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.